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Compound of Interest

Compound Name: Isonicotinaldehyde 2-pyridin

Cat. No.: B2793525

This guide provides a comprehensive overview of the spectroscopic data for 4-Formylpyridine
(also known as pyridine-4-carboxaldehyde), a key organic compound used in various chemical
syntheses. The information presented is intended for researchers, scientists, and professionals
in the field of drug development and chemical analysis. This document details its
characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols.

Chemical Structure

IUPAC Name: pyridine-4-carbaldehyde[1] Molecular Formula: CeHsNO[2] Molecular Weight:
107.11 g/mol [2][3] CAS Number: 872-85-5[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

'H NMR Spectroscopic Data

Proton NMR data provides information on the chemical environment of the hydrogen atoms in
the molecule. The aldehyde proton shows a characteristic downfield shift.
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Chemical Shift Chemical Shift Coupling
Assignment (8) in CDCls (8) in DMSO Multiplicity Constant (J) in
(ppm) (ppm) DMSO (Hz)
Aldehyde-H 10.11 10.33 S -
H-2, H-6 8.90 9.06 d 5.2
H-3, H-5 7.72 7.96 d 5.2

Data sourced from ChemicalBook.[5]

13C NMR Spectroscopic Data

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Assignment Chemical Shift (d) in CDCls (ppm)
C=0 192.5
C-14 142.0
C-2,C-6 151.0
C-3,C-5 122.0

Note: Specific peak assignments can vary slightly based on the solvent and reference standard
used. Data is representative.

Experimental Protocol for NMR Spectroscopy

The following outlines a general procedure for obtaining NMR spectra of 4-Formylpyridine.

o Sample Preparation: A small amount of 4-Formylpyridine (typically 5-25 mg) is dissolved in
approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDClIs, or Dimethyl
Sulfoxide-de, DMSO-ds) in a standard 5 mm NMR tube. A small quantity of a reference
standard, such as Tetramethylsilane (TMS), may be added for chemical shift calibration (& =
0.00 ppm).
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Instrument Setup: The NMR spectrometer is set to the appropriate frequency for the nucleus
being observed (e.g., 300 MHz or 500 MHz for *H NMR).[5] The instrument is locked onto
the deuterium signal of the solvent to stabilize the magnetic field. Shimming is performed to

optimize the homogeneity of the magnetic field across the sample.

o Data Acquisition: For *H NMR, a sufficient number of scans are acquired to achieve an
adequate signal-to-noise ratio.[6] Key acquisition parameters include the pulse width,
acquisition time, and relaxation delay.[6] For 13C NMR, a proton-decoupled experiment is
typically performed to simplify the spectrum, and a larger number of scans is usually required
due to the lower natural abundance of the 13C isotope.[6]

» Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to
generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline
corrected, and referenced to the internal standard. Integration of the signals in the H NMR
spectrum is performed to determine the relative number of protons corresponding to each
peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of 4-Formylpyridine shows characteristic absorption bands for the aldehyde
and aromatic pyridine ring functionalities.
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Wavenumber (cm~?)

Vibrational Mode

Functional Group

~3050 C-H stretch Aromatic (Pyridine)

~2850, ~2750 C-H stretch Aldehyde (Fermi doublet)
~1700 C=0 stretch Aldehyde

~1600, ~1560 C=C stretch Aromatic (Pyridine)

~1400 C-H bend Aldehyde

~820 C-H out-of-plane bend Aromatic (para-substituted)

Note: Peak positions can vary based on the sample preparation method (e.g., neat liquid,

solution, or KBr pellet).

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an FT-IR spectrum of liquid 4-Formylpyridine is as follows.

o Sample Preparation (Thin Film Method): Since 4-Formylpyridine is a liquid at room

temperature, the simplest method is to prepare a thin film.[4] A drop of the neat liquid is

placed between two IR-transparent salt plates (e.g., NaCl or KBr). The plates are gently

pressed together to form a thin, uniform liquid film.

o Background Spectrum: A background spectrum of the empty sample compartment (or the

clean salt plates) is collected. This allows the instrument to subtract signals from

atmospheric CO2 and water vapor, as well as any absorbance from the salt plates

themselves.

o Sample Spectrum: The sample holder containing the prepared salt plates is placed in the IR

beam path. The sample spectrum is then recorded. The instrument software automatically

ratios the sample spectrum against the background spectrum to produce the final

transmittance or absorbance spectrum.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
bands. The positions (wavenumber), intensities, and shapes of the peaks are used to identify
the functional groups present in the molecule.
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ionized molecules. It is used to determine the molecular weight and elemental composition of a

compound.
Mass Spectrometry Data
Parameter Value Notes
Corresponds to the molecular
Molecular lon [M]* m/z 107 )
weight of CeHsNO.
The molecular ion is the most
Base Peak m/z 107
abundant fragment.
Observed in MS/MS spectra,
corresponding to
Other Fragments m/z 80, 81, 78

fragmentation of the pyridine

ring.[1]

Data sourced from PubChem and NIST.[1][3]

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing 4-Formylpyridine using Electrospray lonization (ESI) Mass
Spectrometry is described below.

o Sample Preparation: A dilute solution of 4-Formylpyridine is prepared in a suitable volatile
solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote
protonation ([M+H]*). The typical concentration is in the range of 1-10 pg/mL.[7]

 Instrument Calibration: The mass spectrometer is calibrated using a known standard
compound to ensure accurate mass measurements.

o Sample Introduction: The sample solution is introduced into the mass spectrometer's ion
source, typically via direct infusion using a syringe pump or through a liquid chromatography
(LC) system.
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« lonization: In the ESI source, a high voltage is applied to the liquid, causing it to form a fine
spray of charged droplets. The solvent evaporates from these droplets, leading to the
formation of gas-phase ions (e.g., [M+H]*).

o Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight,
or ion trap), which separates them based on their mass-to-charge ratio.

» Detection: The separated ions are detected, and the signal is processed to generate a mass
spectrum, which is a plot of ion intensity versus m/z. The spectrum is then analyzed to
determine the molecular weight and fragmentation patterns of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Formylpyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/pyridine-4-carbaldehyde
https://webbook.nist.gov/cgi/cbook.cgi?ID=C872855&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/4-Pyridinecarboxaldehyde
https://en.wikipedia.org/wiki/Pyridine-4-carbaldehyde
https://www.chemicalbook.com/SpectrumEN_872-85-5_1HNMR.htm
https://sc.edu/study/colleges_schools/chemistry_and_biochemistry/research/core_facilites/nmr_facility/docs/crl-nmr-experiment-guide-2013.pdf
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://www.benchchem.com/product/b2793525#4-formylpyridine-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b2793525#4-formylpyridine-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b2793525#4-formylpyridine-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/product/b2793525#4-formylpyridine-spectroscopic-data-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2793525?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2793525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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